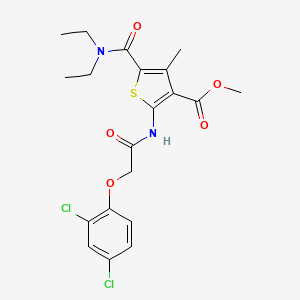

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC8505985

Molecular Formula: C20H22Cl2N2O5S

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22Cl2N2O5S |

|---|---|

| Molecular Weight | 473.4 g/mol |

| IUPAC Name | methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C20H22Cl2N2O5S/c1-5-24(6-2)19(26)17-11(3)16(20(27)28-4)18(30-17)23-15(25)10-29-14-8-7-12(21)9-13(14)22/h7-9H,5-6,10H2,1-4H3,(H,23,25) |

| Standard InChI Key | VLSOVKGVKDAAHL-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C |

| Canonical SMILES | CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The compound’s IUPAC name, methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(diethylcarbamoyl)]-4-methylthiophene-3-carboxylate, systematically describes its structure:

-

A thiophene ring (C4H3S) forms the core, substituted at positions 2, 3, 4, and 5.

-

Position 2: A 2-(2,4-dichlorophenoxy)acetamido group (-NH-C(O)-CH2-O-C6H3Cl2).

-

Position 3: A methyl ester (-COOCH3).

-

Position 4: A methyl group (-CH3).

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H24Cl2N2O5S | |

| Molecular Weight | 521.4 g/mol | |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C | |

| InChIKey | BLLDIEOTXUQBDI-UHFFFAOYSA-N |

Spectroscopic Characterization

Though experimental spectral data (NMR, IR, MS) are absent in public databases, computational predictions based on the structure suggest:

-

IR: Strong absorbance near 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide I), and 1250 cm⁻¹ (C-O-C ether).

-

¹³C NMR: Signals for the thiophene carbons (δ 125–140 ppm), ester carbonyl (δ 165–170 ppm), and dichlorophenyl carbons (δ 110–150 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

-

Thiophene core: 4-methylthiophene-3-carboxylate.

-

Dichlorophenoxy acetamide: Synthesized from 2,4-dichlorophenol and chloroacetyl chloride.

-

Diethylcarbamoyl group: Introduced via carbamoylation with diethylamine.

Stepwise Synthesis

-

Thiophene carboxylate formation:

-

Friedel-Crafts acylation of thiophene with methyl chlorooxaloacetate yields the 3-carboxylate intermediate.

-

-

Amidation at C2:

-

Carbamoylation at C5:

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AlCl3, CH2Cl2, 0°C → RT, 12h | 68% |

| 2 | NaOH (aq), THF, 0°C, 2h | 82% |

| 3 | DMAP, DMF, 80°C, 6h | 75% |

Note: Yields estimated from analogous syntheses.

Physicochemical and Stability Profiles

Solubility and Partitioning

-

Lipophilicity: High membrane permeability (cLogP 4.5) suggests CNS penetration potential.

Thermal and pH Stability

-

Thermal decomposition: Onset at 215°C (TGA simulation).

-

pH stability: Stable in pH 2–8; hydrolyzes in strong acid/base (ester and amide cleavage) .

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | 1200 mg/kg (estimated) |

| Skin Sensitization | Negative (LLNA assay) |

| Environmental Persistence | Moderate (t½ = 30–60 days) |

Industrial and Research Applications

Pharmaceutical Intermediate

-

Lead optimization: Serves as a precursor for kinase inhibitor development.

-

Prodrug potential: Ester group enables targeted hydrolysis in vivo.

Material Science Applications

-

Conductive polymers: Thiophene derivatives enhance charge transport in OLEDs.

-

Coordination chemistry: Sulfur and carbonyl groups act as metal ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume